molecular formula C30H39F2N7O2 B8201746 Piperidine-GNE-049-N-Boc

Piperidine-GNE-049-N-Boc

Cat. No.: B8201746
M. Wt: 567.7 g/mol
InChI Key: NNCJWLPQMSOHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Piperidine-GNE-049-N-Boc involves multiple steps, including the protection of functional groups, coupling reactions, and purification processes. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity .

Chemical Reactions Analysis

Piperidine-GNE-049-N-Boc undergoes various chemical reactions, including:

Scientific Research Applications

Piperidine-GNE-049-N-Boc has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein degradation pathways and the development of PROTACs.

    Medicine: Investigated for its potential therapeutic applications in targeting specific proteins involved in diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Piperidine-GNE-049-N-Boc involves its role as a ligand for PROTAC of dCBP-1. The compound binds to the target protein, facilitating its degradation through the ubiquitin-proteasome system. This process involves the recruitment of E3 ubiquitin ligases, which tag the target protein with ubiquitin molecules, leading to its recognition and degradation by the proteasome . The molecular targets and pathways involved include the p300/CBP transcriptional coactivators and the ubiquitin-proteasome system .

Comparison with Similar Compounds

Piperidine-GNE-049-N-Boc can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39F2N7O2/c1-30(2,3)41-29(40)37-13-9-25-24(18-37)28(35-39(25)21-7-10-33-11-8-21)38-12-5-6-19-14-22(20-16-34-36(4)17-20)23(27(31)32)15-26(19)38/h14-17,21,27,33H,5-13,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCJWLPQMSOHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCNCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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